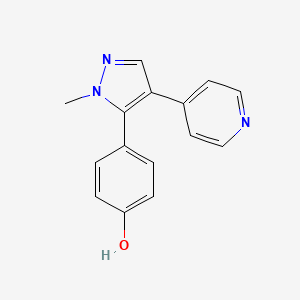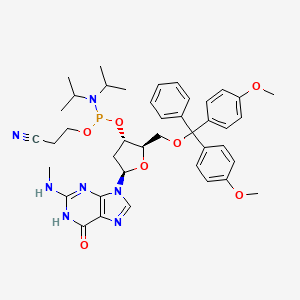
2'-脱氧-5'-O-DMT-N2-甲基鸟嘌呤 3'-CE 亚磷酰胺酯
描述
2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is a crucial component in the biomedical field, finding its application in synthesizing nucleic acids . Its primary utility lies in the synthesis of altered RNA, particularly in the introduction of methylguanosine modifications .
Synthesis Analysis
The compound is synthesized by the coupling of 2’-deoxy-N2,5’-O-dimethoxytrityl guanosine (DMF) monophosphate to 5’-O-dimethoxytrityl .Molecular Structure Analysis
The molecular formula of the compound is C41H50N7O7P . It has a molecular weight of 783.9 g/mol . The structure includes a deoxyribose sugar, a guanine base, and a phosphoramidite linker group .Chemical Reactions Analysis
The compound is a popular building block in the biomedical sector as it is instrumental in synthesizing modified RNA with methylated guanosines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 783.9 g/mol . It has a XLogP3-AA value of 5.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 11 hydrogen bond acceptors . The compound has 18 rotatable bonds .科学研究应用
氧化应激生物标志物的生物学作用
与脱氧鸟苷衍生物相关的化合物 8-氧代-2'-脱氧鸟苷因其作为氧化应激和相关疾病的生物标志物的作用而被广泛研究。除了其诱变作用外,它还参与基因表达调控、DNA 修复过程、炎症和自身免疫反应控制以及抗氧化系统激活 (Marmiy & Esipov, 2015)。
Sigma-1 受体和 DMT 在组织保护中的作用
Sigma-1 受体与 N,N-二甲基色胺 (DMT) 的相互作用表明其潜在的生物学功能超出了其已知的精神作用,表明在细胞保护机制中发挥作用。这强调了探索内源性化合物及其受体对于新治疗策略的重要性 (Frecska 等,2013)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of modified oligonucleotides. This compound interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, it is used in the synthesis of DNA and RNA sequences by DNA polymerases and RNA polymerases. The compound’s methylated guanosine base can influence the catalytic efficiency and fidelity of these polymerases, affecting the overall synthesis process .
Cellular Effects
The effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite on cellular processes are significant. This compound can influence cell function by altering gene expression and cellular metabolism. For example, the incorporation of this modified nucleoside into DNA or RNA sequences can affect the stability and function of these molecules, leading to changes in cell signaling pathways and gene expression patterns . Additionally, the presence of the methyl group on the guanosine base can impact the binding of transcription factors and other regulatory proteins, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite exerts its effects through specific binding interactions with biomolecules. The compound’s methylated guanosine base can form hydrogen bonds and other interactions with enzymes and proteins involved in nucleic acid synthesis. This can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the presence of the methyl group can alter the conformation of the nucleic acid, affecting its interactions with other biomolecules and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and cellular metabolism noted over extended periods of exposure.
Dosage Effects in Animal Models
The effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes. Additionally, toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is involved in various metabolic pathways, particularly those related to nucleic acid synthesis. The compound interacts with enzymes such as DNA polymerases and RNA polymerases, which incorporate the modified nucleoside into DNA and RNA sequences. This can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the presence of the methyl group can impact the activity of enzymes involved in methylation and demethylation processes .
Transport and Distribution
The transport and distribution of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite within cells and tissues are critical for its biochemical effects. The compound can be transported into cells via nucleoside transporters and distributed to various cellular compartments. Binding proteins and other transporters can influence its localization and accumulation within specific tissues and cells. These factors can affect the compound’s overall activity and function within the biological system .
Subcellular Localization
The subcellular localization of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus for incorporation into DNA or RNA sequences, or to the cytoplasm for interactions with RNA molecules. The specific localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34-,35+,36+,56?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVYRYTDJTIAW-MICLYWDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)


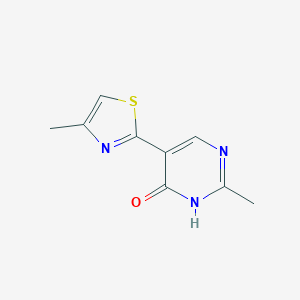

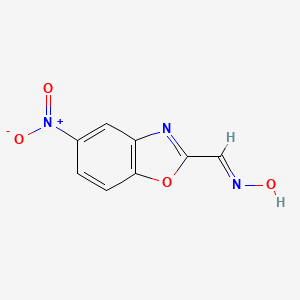
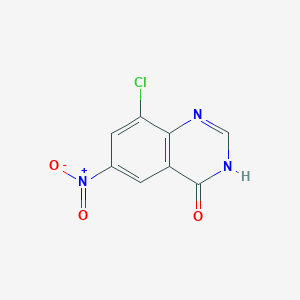
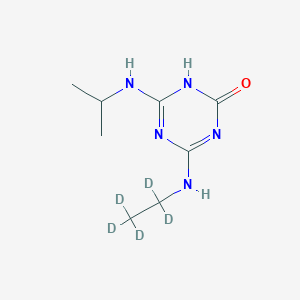
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
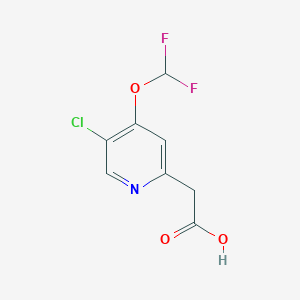
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
